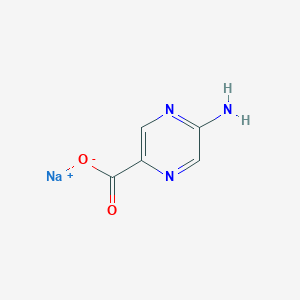

Sodium 5-aminopyrazine-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H4N3NaO2 |

|---|---|

Molecular Weight |

161.09 g/mol |

IUPAC Name |

sodium;5-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1 |

InChI Key |

IDBXPDCWZAYRIC-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

-

Isolation : Evaporate solvent under reduced pressure, followed by recrystallization from ethanol/water (1:3 v/v).

Yield : 85–92%.

Purity : ≥98% (HPLC).

Microwave-Assisted Substitution Reaction

Microwave irradiation enhances reaction efficiency for precursor synthesis. This method starts with 5-chloropyrazine-2-carboxylic acid, which undergoes ammonolysis followed by neutralization.

Steps:

-

Ammonolysis :

-

Neutralization :

Yield : 70–75% (over two steps).

Advantage : Reduced reaction time (30 min vs. 6–8 hours conventionally).

Catalytic Oxidation of 2,5-Dimethylpyrazine

Indirect synthesis via oxidation of 2,5-dimethylpyrazine using KMnO₄, followed by selective neutralization.

Protocol:

-

Oxidation :

-

Acidification and Extraction :

-

Amination and Neutralization :

Yield : 47–60% (over three steps).

Challenges : Requires precise pH control to avoid dicarboxylic acid byproducts.

Industrial-Scale Continuous Flow Synthesis

Recent patents describe continuous flow reactors for high-yield, scalable production.

Process Overview:

-

Precursor Synthesis :

-

5-Aminopyrazine-2-carboxylic acid is synthesized via regioselective chlorination and ammonolysis in a flow reactor.

-

-

Neutralization :

-

In-line mixing with NaOH solution (0.5–1.0 M) at 40–60°C.

-

-

Crystallization :

-

Continuous anti-solvent crystallization using ethanol.

-

Yield : 90–95%.

Throughput : 1–5 kg/hour.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Neutralization | 85–92% | ≥98% | Moderate | High |

| Microwave-Assisted | 70–75% | ≥97% | Low | Moderate |

| Catalytic Oxidation | 47–60% | ≥95% | High | Low |

| Continuous Flow | 90–95% | ≥99% | Very High | Very High |

Key Findings :

-

Direct Neutralization is optimal for small-scale lab synthesis due to simplicity.

-

Continuous Flow excels in industrial settings, offering superior yield and throughput.

-

Catalytic Oxidation suffers from byproduct formation but remains viable for integrated production lines.

Critical Parameters for Optimization

pH Control

Solvent Selection

Temperature

-

Elevated temperatures (40–60°C) accelerate neutralization but require careful monitoring to avoid decomposition.

Emerging Methodologies

Enzymatic Amination

Chemical Reactions Analysis

Types of Reactions: Sodium 5-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: It can be reduced under specific conditions to yield different aminopyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various pyrazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Sodium 5-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of Sodium 5-aminopyrazine-2-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of favipiravir, for example, the compound undergoes metabolic conversion to its active form, which inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication . The molecular targets and pathways involved are specific to the bioactive compounds synthesized from this compound .

Comparison with Similar Compounds

Key Properties :

- Solubility : The sodium salt form improves aqueous solubility compared to the free acid, making it suitable for drug formulations.

- Structure : The planar pyrazine ring with electron-donating (-NH₂) and ionizable (-COO⁻) groups enables interactions with biological targets.

Comparison with Similar Pyrazine Derivatives

Physicochemical Properties

| Property | Sodium 5-aminopyrazine-2-carboxylate | Propyl Ester (Compound 2 ) | 5-Chloro-N-phenylamide |

|---|---|---|---|

| Solubility (Water) | High (ionized carboxylate) | Low (ester) | Very low (lipophilic) |

| Melting Point | Decomposes >245°C (free acid form) | 135–138°C | 160–220°C (variable) |

| log P | ~-1.5 (predicted) | 1.2–1.5 | 2.8–3.5 |

| Stability | Stable in aqueous solutions | Hydrolyzes under acidic conditions | Stable in organic phases |

Key Findings and Trends

Positional Substitution: 5-Amino Group: Enhances hydrogen bonding with biological targets (e.g., bacterial enzymes) . 2-Carboxylate vs. Ester/Amide: Carboxylate improves solubility but reduces membrane permeability; esters/amides balance lipophilicity and hydrolysis rates .

Activity vs. Lipophilicity :

- Higher log P values (e.g., 5-chloro-N-phenylamide) correlate with antimycobacterial efficacy but may limit aqueous solubility .

- Sodium salt derivatives are optimal for parenteral delivery, while esters/amides suit oral formulations .

Synthetic Flexibility :

Biological Activity

Sodium 5-aminopyrazine-2-carboxylate is a sodium salt derivative of 5-aminopyrazine-2-carboxylic acid, characterized by a pyrazine ring with an amino group and a carboxylate group. This compound has attracted significant attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

- Molecular Formula : C₅H₄N₂O₂Na

- Molecular Weight : Approximately 143.11 g/mol

- Structure : The compound features a five-membered heterocyclic ring, which is crucial for its biological activity.

Antimicrobial Activity

This compound has shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its mechanism of action is believed to involve disruption of bacterial metabolism, particularly through interference with the CoA biosynthetic pathway.

-

Binding to Target Proteins :

- This compound interacts with specific proteins involved in metabolic pathways within bacteria, notably PanD, an enzyme critical for coenzyme A biosynthesis in Mycobacterium tuberculosis .

- Isothermal titration calorimetry studies have indicated strong binding affinities to these target proteins, suggesting a potential for therapeutic applications against resistant strains of tuberculosis .

-

Comparison with Related Compounds :

- Structural analogs such as pyrazinamide and pyrazinoic acid are known for their roles in tuberculosis treatment. This compound shares structural similarities with these compounds but exhibits unique biological activities that differentiate it from its counterparts .

In Vitro Studies

A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives:

- Antimycobacterial Activity : The compound demonstrated significant activity against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established treatments .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 cancer cell lines indicated that while some derivatives exhibited low cytotoxicity, this compound maintained a favorable safety profile .

Comparative Efficacy Table

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 12.5 | Antimycobacterial |

| Pyrazinamide | 10 | Antitubercular |

| Pyrazinoic Acid | 15 | Active Metabolite |

| Ethyl 5-Aminopyrazine-2-Carboxylate | >50 | Less Active |

Q & A

Q. What are the established synthetic routes for Sodium 5-aminopyrazine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or carboxylation of pyrazine derivatives. For example, hydrothermal synthesis using zinc nitrate and 3-aminopyrazine-2-carboxylic acid under controlled pH (adjusted with NaOH) yields coordination complexes with the sodium ion incorporated into the crystal structure . Alternative methods involve chlorination, esterification, and oxidation of precursors like 2,5-dimethylpyrazine, with yields dependent on temperature and stoichiometric control of reagents like N-chlorosuccinimide . Key parameters include reaction time (3 days for hydrothermal synthesis) and solvent systems (e.g., H₂O/DMF mixtures).

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., carboxylate C=O stretches near 1650–1700 cm⁻¹ and N–H bends from the amine group).

- X-ray crystallography resolves the octahedral coordination geometry of metal complexes, as seen in Zn(II) structures, and hydrogen-bonding networks stabilizing the crystal lattice .

- Elemental analysis confirms purity, while NMR (¹H/¹³C) verifies proton environments and carbon frameworks in solution .

Q. How should this compound be stored and handled to ensure stability?

Store at 0–6°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as UV radiation may disrupt the aromatic pyrazine ring. For dissolution, use polar aprotic solvents like DMSO (50 mg/mL with sonication) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in metal coordination or drug design?

Density Functional Theory (DFT) optimizes ligand-metal binding energies and identifies charge distribution in the pyrazine ring, guiding the design of coordination complexes. For example, zwitterionic forms of the ligand (with protonated amine and deprotonated carboxylate) enhance chelation with divalent metals like Zn(II) . Molecular docking studies can also model interactions with biological targets, such as enzyme active sites, by analyzing hydrogen-bonding and π-π stacking potential .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies arise from variations in precursor purity, solvent choice, and heating methods. For instance, hydrothermal synthesis at 443 K achieves higher crystallinity but lower yield (~15–20%) compared to solution-phase routes . Statistical optimization (e.g., Design of Experiments) can isolate critical factors like pH and temperature, while in situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation .

Q. How does the compound’s hydrogen-bonding network influence its solid-state properties and solubility?

The carboxylate and amine groups form intermolecular N–H⋯O and O–H⋯O bonds, creating a 3D network that reduces solubility in non-polar solvents. This network stabilizes the crystal lattice but complicates dissolution in aqueous media without sonication or co-solvents . Modifying counterions (e.g., substituting Na⁺ with K⁺) or functionalizing the pyrazine ring (e.g., bromination) can alter solubility profiles .

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

It serves as a precursor for pyrazine-based drugs, such as antidiabetic agents (e.g., Glipizide) and uric acid inhibitors (e.g., Allopurinol analogs). The carboxylate group enables conjugation with amines via carbodiimide coupling, while the amine site allows for further substitution (e.g., acylations) to enhance bioavailability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.